molecular formula C26H25N3OS B3037975 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine CAS No. 685108-06-9

1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3037975
CAS RN: 685108-06-9
M. Wt: 427.6 g/mol
InChI Key: OEDJIRBXZBSATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine, also known as BMP, is a synthetic compound that has been studied for its potential applications in the fields of medicine and biochemistry. BMP is a heterocyclic compound consisting of a thiazole ring fused to a piperazine ring. It has been studied for its ability to act as an agonist of the serotonin 5-HT1A receptor, and its potential applications in the treatment of anxiety and depression.

Scientific Research Applications

1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been studied for its potential applications in the fields of medicine and biochemistry. It has been studied for its ability to act as an agonist of the serotonin 5-HT1A receptor, and its potential applications in the treatment of anxiety and depression. In addition, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been studied for its potential to act as an antagonist of the serotonin 5-HT2A receptor, and its potential applications in the treatment of schizophrenia. 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has also been studied for its potential to act as an agonist of the adenosine A2A receptor, and its potential applications in the treatment of Parkinson's disease.

Mechanism of Action

1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine acts as an agonist of the serotonin 5-HT1A receptor, and an antagonist of the serotonin 5-HT2A receptor. At the 5-HT1A receptor, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine binds to the receptor, activating it and causing an increase in the levels of serotonin in the brain. At the 5-HT2A receptor, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine binds to the receptor, blocking it and preventing the binding of serotonin. In addition, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine also binds to the adenosine A2A receptor, activating it and causing an increase in the levels of adenosine in the brain.
Biochemical and Physiological Effects
1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and adenosine in the brain, leading to an increase in feelings of calmness and relaxation. In addition, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been found to reduce levels of the neurotransmitter glutamate, leading to a decrease in feelings of anxiety and stress. In animal studies, 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine has been found to reduce symptoms of depression and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine in lab experiments include its high solubility in aqueous solutions, its low toxicity, and its relatively low cost. The main limitation of using 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine in lab experiments is its lack of specificity, as it binds to multiple different receptors, making it difficult to determine its exact effects.

Future Directions

Future research on 1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine could focus on its potential applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. In addition, future research could focus on its potential to act as an agonist of the adenosine A2A receptor, and its potential applications in the treatment of Parkinson's disease. Furthermore, future research could focus on its potential to act as a neuroprotective agent, and its potential applications in the treatment of neurodegenerative diseases. Finally, future research could focus on its potential to act as an anti-inflammatory agent, and its potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-phenylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-30-24-13-11-23(12-14-24)28-15-17-29(18-16-28)26-27-25(19-31-26)22-9-7-21(8-10-22)20-5-3-2-4-6-20/h2-14,19H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDJIRBXZBSATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701158887
Record name 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(4-methoxyphenyl)piperazine

CAS RN

685108-06-9
Record name 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685108-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-[1,1′-Biphenyl]-4-yl-2-thiazolyl)-4-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701158887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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